molecular formula C7H12O3 B2992381 (2S,3R)-2-Ethyloxolane-3-carboxylic acid CAS No. 2307777-60-0

(2S,3R)-2-Ethyloxolane-3-carboxylic acid

Cat. No.: B2992381
CAS No.: 2307777-60-0
M. Wt: 144.17
InChI Key: HFPFPHAYXNXEFW-RITPCOANSA-N
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Description

(2S,3R)-2-Ethyloxolane-3-carboxylic acid is a high-value, chiral chemical compound designed for advanced scientific research and development. This molecule features a defined oxolane (tetrahydrofuran) ring system substituted with an ethyl group and a carboxylic acid functional group in the specific (2S,3R) stereochemical configuration. The precise three-dimensional structure of this compound is critical, as it directly influences its interactions in chemical and biological systems, making it an essential building block for asymmetric synthesis . Researchers utilize this chiral scaffold in medicinal chemistry as a precursor for designing novel active compounds . Its defined stereochemistry allows for the creation of enantiomerically pure products, which is a fundamental requirement in drug discovery and development. While the specific mechanism of action for this compound is dependent on the particular research application, compounds of this class are known to function as inhibitors or activators of specific enzymes, modulating key metabolic pathways . This compound is offered with the guarantee of high purity and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

(2S,3R)-2-ethyloxolane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-2-6-5(7(8)9)3-4-10-6/h5-6H,2-4H2,1H3,(H,8,9)/t5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFPFPHAYXNXEFW-RITPCOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(CCO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1[C@@H](CCO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-Ethyloxolane-3-carboxylic acid can be achieved through several methods. One common approach involves the regio- and stereoselective hydrobromolysis of trans-β-phenyl glycidate enantiomers, followed by consecutive reactions of O-acylcarbamoylation of the obtained 3-bromohydrins, intramolecular cyclization to 4-phenyloxazolidin-2-one-5-carboxylic acid derivatives, and oxazolidinone ring opening .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-Ethyloxolane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxolane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

(2S,3R)-2-Ethyloxolane-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3R)-2-Ethyloxolane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to interact selectively with enzymes and receptors, influencing biochemical processes. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects: Alkyl Chain Length and Functional Groups

(a) Ethyl vs. Octyl/Tridecyl Substituents
  • (2S,3R)-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid (CAS: 1234694-22-4) features a longer octyl chain at position 2 and additional 4-methylene and 5-oxo groups . The 5-oxo group introduces a ketone, which may participate in hydrogen bonding or redox reactions absent in the target compound.
  • (2S,3R)-4-Methylene-5-oxo-2-tridecyl-tetrahydrofuran-3-carboxylic acid (CAS: 493-46-9) further extends the alkyl chain to tridecyl, drastically increasing hydrophobicity and likely reducing aqueous solubility . Such derivatives are candidates for surfactant or lipid-based applications.
(b) Aromatic vs. Aliphatic Substituents
  • This aromaticity could improve binding to hydrophobic enzyme pockets, contrasting with the flexible ethyl group in the target compound.

Stereochemical Variations

  • rac-(2R,3S)-3-Ethyloxolane-2-carboxylic Acid (CAS: 1969287-91-9) shares the ethyl substituent but differs in stereochemistry (2R,3S vs. 2S,3R). Such enantiomeric differences can lead to divergent biological activities, as seen in glycosidase inhibitors like DMDP analogs .
  • (2S,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid (a pyrrolidine derivative) demonstrates how additional hydroxyl groups and stereochemistry (e.g., 3,4-dihydroxy) enable hydrogen-bond networks critical for glycosidase inhibition . The target compound lacks these polar groups, limiting similar enzymatic interactions.

Heterocyclic Modifications

  • (2R,3R)-2-(1-Methyl-1H-pyrazol-5-yl)oxolane-3-carboxylic Acid (CAS: 1807912-27-1) incorporates a pyrazole ring, introducing nitrogen-based hydrogen bonding and electronic effects absent in the target compound. This modification could enhance metal chelation or receptor binding .

Physicochemical and Functional Implications

Compound Name Key Features Potential Applications
(2S,3R)-2-Ethyloxolane-3-carboxylic acid Ethyl group, (2S,3R) configuration, no oxygen substituents Intermediate for chiral synthesis
(2S,3R)-4-Methylene-2-octyl-5-oxo analog Octyl chain, 4-methylene, 5-oxo groups Surfactants, lipid-based drug delivery
(2R,3R)-3-Phenyl analog Aromatic phenyl group Enzyme inhibitors, hydrophobic probes
rac-(2R,3S)-3-Ethyl analog Racemic mixture, 2R,3S configuration Comparative stereochemical studies

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